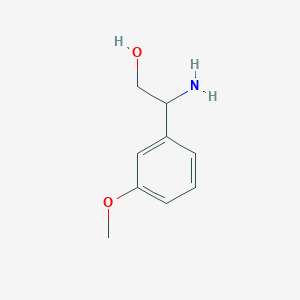

2-Amino-2-(3-methoxyphenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(3-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-12-8-4-2-3-7(5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHLSZOSVFWLMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623468 | |

| Record name | 2-Amino-2-(3-methoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325153-00-2 | |

| Record name | β-Amino-3-methoxybenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=325153-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-2-(3-methoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance in Contemporary Chemical Research

In the landscape of modern chemical inquiry, 2-Amino-2-(3-methoxyphenyl)ethanol serves as a key building block for the construction of more complex molecular architectures. Its utility is rooted in the reactivity of its primary functional groups: the amino and hydroxyl moieties. These groups allow for a variety of chemical transformations, including oxidation of the hydroxyl group to an aldehyde or ketone, and substitution reactions at the amino group. This versatility enables chemists to incorporate the 3-methoxyphenylethanolamine scaffold into a diverse array of larger molecules.

The presence of both a hydrogen-bond donor (hydroxyl and amino groups) and a hydrogen-bond acceptor (methoxy group) within the same molecule allows for the study of intramolecular and intermolecular interactions, which are fundamental to understanding chemical and biological systems. The compound and its derivatives are utilized in laboratory settings to explore reaction mechanisms and to serve as intermediates in the synthesis of new chemical entities.

Role As a Chiral Building Block in Advanced Synthesis

A paramount role of 2-Amino-2-(3-methoxyphenyl)ethanol in advanced synthesis is its function as a chiral building block. myskinrecipes.combldpharm.com The molecule is chiral, existing as two non-superimposable mirror images or enantiomers: (R)-2-Amino-2-(3-methoxyphenyl)ethanol and (S)-2-Amino-2-(3-methoxyphenyl)ethanol. bldpharm.combldpharm.com The availability of this compound in its enantiomerically pure forms is crucial for asymmetric synthesis, a field of chemistry focused on the selective production of a single enantiomer of a chiral product. bldpharm.com

The (R)-enantiomer, in particular, is highlighted as a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals. myskinrecipes.com The development of drugs with high enantiomeric purity is a critical goal in medicinal chemistry, as different enantiomers of a drug can have vastly different pharmacological activities and metabolic fates. The use of chiral building blocks like (R)-2-Amino-2-(3-methoxyphenyl)ethanol provides a direct pathway to creating these stereochemically defined molecules, which can lead to drugs with improved specificity and reduced side effects. myskinrecipes.com Its utility in asymmetric synthesis is a key area of its application. bldpharm.com

Applications in Medicinal Chemistry and Pharmaceutical Development

Racemic Synthesis Approaches

Racemic synthesis aims to produce a mixture containing equal amounts of both enantiomers of the target molecule. Several strategies have been developed to achieve this for 2-Amino-2-(3-methoxyphenyl)ethanol.

Sequential Nitration, Reduction, and Functionalization Strategies

A common approach to synthesizing aromatic amino alcohols involves a sequence of nitration, reduction, and further functionalization. While specific details for the direct synthesis of 2-Amino-2-(3-methoxyphenyl)ethanol via this multi-step process from a simple methoxybenzene precursor are not extensively detailed in the provided results, the general principles of this strategy are well-established in organic chemistry.

The nitration of an aromatic ring, followed by the reduction of the nitro group to an amine, is a fundamental transformation. For instance, the nitration of 1-alkoxy-2-acetylaminobenzenes can lead to a mixture of nitro derivatives. researchgate.net Subsequent reduction of the nitro group and other functional group manipulations would be necessary to arrive at the final amino alcohol structure.

Reduction of Ketone Intermediates via Selective Reducing Agents (e.g., NaBH₄/CeCl₃)

The Luche reduction, which employs a combination of sodium borohydride (B1222165) (NaBH₄) and cerium(III) chloride (CeCl₃), is a highly effective method for the 1,2-reduction of α,β-unsaturated ketones to allylic alcohols. wikipedia.orgtcichemicals.com This method enhances the hardness of the borohydride reagent, favoring attack at the carbonyl carbon. wikipedia.orgtcichemicals.com While the primary application of the Luche reduction is for enones, the principle of using CeCl₃ to modify the reactivity of NaBH₄ can be applied to the reduction of other ketones, including saturated ones. organic-chemistry.orgresearchgate.netresearchgate.net

In the context of synthesizing 2-Amino-2-(3-methoxyphenyl)ethanol, a key intermediate would be an α-amino ketone. The reduction of this ketone to the corresponding amino alcohol can be achieved with high selectivity. The presence of the cerium salt can influence the stereoselectivity of the reduction, in some cases inverting the ratio of the resulting alcohol isomers compared to reduction with NaBH₄ alone. researchgate.net The use of NaBH₄/CeCl₃ offers a chemoselective method for reducing ketones in the presence of other functional groups. wikipedia.org

Sodium Borohydride Reduction of 3'-Methoxyacetophenone (B145981)

A straightforward route to racemic 2-Amino-2-(3-methoxyphenyl)ethanol involves the reduction of a suitable precursor derived from 3'-methoxyacetophenone. nih.gov The synthesis of 3'-methoxyacetophenone itself can be accomplished through various methods. chemicalbook.com

One common strategy involves the formation of an imine from a ketone, which is then reduced. For example, the reaction of an imine with sodium borohydride is a key step in reductive amination. chegg.comunh.edu In a related synthesis, an imine formed from 2-hydroxy-3-methoxybenzaldehyde (B140153) and p-methylaniline is reduced with sodium borohydride. chegg.com The reduction of α-amino acids to chiral amino alcohols using sodium borohydride in the presence of a Lewis acid like boron trifluoride etherate has also been reported. tsijournals.com

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, which is crucial for applications where stereochemistry dictates biological activity.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a chemical reaction to produce a specific stereoisomer. iscnagpur.ac.in This approach is a cornerstone of asymmetric synthesis. iscnagpur.ac.inslideshare.net 1,2-amino alcohols and their derivatives are commonly employed as chiral auxiliaries. nih.gov

The general principle involves attaching a chiral auxiliary to a prochiral substrate, performing the desired stereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product. iscnagpur.ac.in For example, chiral oxazolidinones, often derived from amino alcohols, are effective auxiliaries in asymmetric aldol (B89426) reactions and the synthesis of P-chiral phosphine (B1218219) oxides. nih.govyoutube.com In the synthesis of α-chiral bicyclo[1.1.1]pentanes (BCPs), (R)-phenylglycinol has been used as a chiral auxiliary in a Strecker reaction to generate diastereomers that can be separated. nih.gov

Diastereomeric Salt Resolution with Enantiopure Acids (e.g., Mandelic Acid)

Resolution is a technique used to separate a racemic mixture into its individual enantiomers. libretexts.org This is often achieved by reacting the racemate with a single enantiomer of a chiral resolving agent to form a mixture of diastereomeric salts. libretexts.org Since diastereomers have different physical properties, they can be separated by methods such as fractional crystallization. libretexts.org

Mandelic acid is a commonly used chiral resolving agent for racemic amines. libretexts.org The process involves forming diastereomeric salts, separating them, and then liberating the individual enantiomers of the amine. libretexts.orggoogle.comnih.gov The choice of the resolving agent and the solvent system is critical for successful resolution. The stoichiometry between the racemate and the resolving agent can also influence which enantiomer precipitates. rsc.org For instance, the resolution of racemic mandelic acid itself can be achieved using chiral amines like phenylglycine esters or 2-amino-1-butanol. google.comgoogle.comgoogle.com The resolution of tramadol, a related compound, has been described using (R)-(-)- or (S)-(+)-mandelic acid. wikipedia.org

Data Tables

| Synthetic Approach | Key Reagents/Intermediates | Description | Relevant Citations |

|---|---|---|---|

| Racemic: Sequential Nitration, Reduction, Functionalization | Nitrating agents, Reducing agents | A multi-step process involving the introduction of a nitro group, its reduction to an amine, and subsequent functional group manipulations. | researchgate.net |

| Racemic: Reduction of Ketone Intermediates | NaBH₄/CeCl₃ (Luche Reagent) | Selective 1,2-reduction of ketone intermediates, such as α-amino ketones, to the corresponding amino alcohol. | wikipedia.orgtcichemicals.comorganic-chemistry.orgresearchgate.netresearchgate.net |

| Racemic: Reduction of 3'-Methoxyacetophenone derivatives | 3'-Methoxyacetophenone, Sodium Borohydride | Involves the formation of an intermediate from 3'-methoxyacetophenone, followed by reduction with NaBH₄. | nih.govchemicalbook.comchegg.comunh.edutsijournals.com |

| Enantioselective: Chiral Auxiliary-Mediated Synthesis | Chiral auxiliaries (e.g., oxazolidinones, (R)-phenylglycinol) | Temporary incorporation of a chiral molecule to direct the formation of a specific enantiomer. | iscnagpur.ac.inslideshare.netnih.govnih.govyoutube.comnih.gov |

| Enantioselective: Diastereomeric Salt Resolution | Enantiopure acids (e.g., Mandelic Acid) | Separation of a racemic amine via the formation and crystallization of diastereomeric salts. | libretexts.orggoogle.comnih.govrsc.orggoogle.comgoogle.comwikipedia.org |

Optimization of Reaction Conditions and Yield

Optimizing reaction parameters is crucial for maximizing yield and ensuring the economic and environmental viability of the synthesis. Methodologies like Design of Experiments (DoE) are systematically applied to understand the interplay of various factors.

Application of Design of Experiments (e.g., Box-Behnken, Response Surface Methodology)

Statistical analysis and Design of Experiments (DoE) are powerful tools for optimizing the synthesis of β-amino alcohols. A full factorial analysis of variance, for instance, can identify the optimal combination of factors such as catalyst type, catalyst quantity, and the nature of the starting materials nih.gov.

Response Surface Methodology (RSM), particularly using a Box-Behnken design, is frequently employed to model and optimize reaction conditions. This statistical technique helps in understanding the relationships between several independent variables (e.g., reaction time, catalyst dosage, temperature) and one or more response variables (e.g., yield) chinjmap.comekb.eg. For the synthesis of 2-methoxycinnamaldehyde, a related aromatic compound, a Box-Behnken design established a mathematical model to predict the yield based on reaction time, catalyst dosage, and the amount of base chinjmap.com. This approach allows for the determination of optimal conditions with a limited number of experiments, increasing efficiency chinjmap.comresearchgate.net. The application of such models has been shown to reliably predict and optimize yields in various chemical and fermentation processes chinjmap.comekb.egmdpi.com.

Solvent System Optimization

The choice of solvent significantly impacts the reaction yield in the synthesis of β-amino alcohols. Studies on the ring-opening of epoxides with aromatic amines, a common route to these compounds, have shown dramatic variations in yield depending on the solvent system used nih.gov.

For example, in the synthesis of β-amino alcohol from epichlorohydrin (B41342) and aniline, dichloromethane (B109758) (DCM) and toluene (B28343) were among the solvents tested. The yield was notably different between the two, highlighting the solvent's role in the reaction's success. This systematic investigation allows for the selection of a solvent that maximizes product formation under mild conditions nih.gov.

Table 1: Effect of Different Solvents on β-Amino Alcohol Yield

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | Dichloromethane (DCM) | 24 |

| 2 | Toluene | 35 |

| 3 | Carbon Tetrachloride (CCl₄) | 22-26 |

| 4 | Hexane (B92381) | 22-26 |

| 5 | Acetonitrile | 22-26 |

| 6 | Tetrahydrofuran (THF) | 22-26 |

Source: Adapted from research on the ring opening of epichlorohydrin with aniline. nih.gov

Catalyst Selection and Loading

The selection of an appropriate catalyst and its optimal loading are paramount for achieving high yields. In the synthesis of β-amino alcohols via epoxide ring-opening, both the type of catalyst and its concentration are critical variables nih.gov.

Research has explored the use of environmentally benign catalysts derived from fruit waste, such as kinnow peel powder (KPP), for this transformation. These eco-catalysts have proven effective under mild reaction conditions nih.gov. The investigation into catalyst loading revealed a clear correlation between the amount of catalyst and the product yield. While a small amount (e.g., 10 mg) can produce reasonable results, increasing the catalyst loading (e.g., to 30 mg) can lead to the highest yield. Conversely, the absence of a catalyst results in no product formation, confirming its essential role in the reaction nih.gov. Statistical analysis has further confirmed that the interaction between the type of catalyst and the catalyst loading is a significant factor in maximizing the reaction yield nih.gov.

Table 2: Influence of Catalyst Loading on Yield

| Entry | Catalyst | Catalyst Loading (mg) | Yield (%) |

|---|---|---|---|

| 7 | K-peel | 10 | Reasonable |

| 8 | K-peel | 30 | Highest |

| 9 | No Catalyst | 0 | 0 |

Source: Adapted from research on β-amino alcohol synthesis. nih.gov

Synthetic Routes to Key Derivatives and Analogs

The structural backbone of 2-Amino-2-(3-methoxyphenyl)ethanol is a versatile scaffold for creating a variety of derivatives and analogs with potentially new or enhanced biological activities. Synthetic strategies often involve modifying the functional groups or the aromatic ring.

Amino Acid and Aminoalkyl Derivatives: Novel aminoalkyl and amino acid derivatives of polymethoxyflavones have been synthesized through a multi-step process that includes regioselective demethylation, etherification, amination, and amide condensation researchgate.net. These modifications aim to improve properties such as aqueous solubility researchgate.net.

Phosphonate Analogs: Enantiomerically enriched aminopropylphosphonates, which are phosphorus analogs of amino acids, can be synthesized from aziridinephosphonates mdpi.com. The synthesis involves the ring-opening of N-activated or N-non-activated (aziridin-2-yl)methylphosphonates, demonstrating the influence of the substituent on the aziridine (B145994) nitrogen on the reaction's regioselectivity mdpi.com.

Alkoxy Derivatives: Analogs can be created by altering the substituents on the phenyl ring. For instance, 2-Amino-2-(2-ethoxy-3-methoxyphenyl)ethanol is a derivative where an ethoxy group is present on the aromatic ring nih.gov.

Other Amino Alcohol Derivatives: The core structure can be varied to produce a range of related amino alcohols. 2-((3-Methoxyphenyl)amino)ethanol is an analog where the amino and hydroxyl groups are positioned differently relative to the phenyl group bldpharm.com. Furthermore, more complex structures like (RR,SS)-2-dimethylaminomethyl-1-(3-methoxyphenyl)cyclohexanol have been synthesized and purified, showcasing methods to control stereochemistry in more substituted systems google.com.

Thienopyrimidine Analogs: Thienopyrimidines, which are bioisosteres of quinazolines, can be synthesized as structural analogs. The synthesis involves the Gewald reaction to form a substituted thiophene (B33073) precursor, followed by cyclocondensation with nitriles under acidic conditions to construct the pyrimidine (B1678525) ring nih.gov.

Enantiomeric Forms and Chiral Center Analysis

2-Amino-2-(3-methoxyphenyl)ethanol possesses a single chiral center at the carbon atom bonded to the amino group (-NH₂), the phenyl ring, the ethanol (B145695) group (-CH₂OH), and a hydrogen atom. This tetrahedral arrangement results in the existence of two non-superimposable mirror images, known as enantiomers. These are designated as (R)-2-Amino-2-(3-methoxyphenyl)ethanol and (S)-2-Amino-2-(3-methoxyphenyl)ethanol.

The absolute configuration (R or S) is assigned based on the Cahn-Ingold-Prelog priority rules. The distinct three-dimensional orientation of these enantiomers means they can exhibit different optical activities, with one rotating plane-polarized light to the right (dextrorotatory, +) and the other to the left (levorotatory, -). The physical and chemical properties of the enantiomers are identical, except for their interaction with other chiral substances and their optical rotation. The chiral center is a key structural feature; its specific configuration is often crucial for the molecule's intended application, particularly in pharmaceuticals. myskinrecipes.com

Table 1: Enantiomeric Forms of 2-Amino-2-(3-methoxyphenyl)ethanol

| Feature | Description |

| Chiral Center | The carbon atom attached to the phenyl ring, amino group, and ethanol group. |

| Enantiomers | (R)-2-Amino-2-(3-methoxyphenyl)ethanol |

| (S)-2-Amino-2-(3-methoxyphenyl)ethanol | |

| Key Characteristic | These forms are non-superimposable mirror images of each other. |

| Physical Property | They rotate plane-polarized light in opposite directions. |

Methods for Chiral Separation and Enantiomeric Excess Determination

Assessing the chiral purity, or enantiomeric excess (ee), of a sample is crucial, especially in pharmaceutical synthesis where one enantiomer may be active while the other is inactive or even detrimental. Several chromatographic and spectroscopic methods are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying the enantiomers of 2-Amino-2-(3-methoxyphenyl)ethanol. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. rsc.org

Commonly used CSPs are based on derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, such as ChiralPak® or Chiralcel® columns. wiley-vch.de The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs, causing one enantiomer to elute from the column before the other. The mobile phase, typically a mixture of a nonpolar solvent like hexane and a polar alcohol like isopropanol, is optimized to achieve the best resolution. wiley-vch.de The enantiomeric excess can be calculated by comparing the peak areas of the two enantiomers in the resulting chromatogram.

Table 2: Illustrative Chiral HPLC Parameters for Enantiomeric Separation

| Parameter | Example Condition | Rationale |

| Column | Chiralpak AD or similar cellulose-based CSP | Provides a chiral environment for differential interaction with enantiomers. wiley-vch.de |

| Mobile Phase | Hexane/Isopropanol mixture (e.g., 90:10 v/v) | Balances solvent strength and polarity to achieve effective separation. wiley-vch.de |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the residence time of the analyte on the column for optimal resolution. |

| Detection | UV at 210 nm or 254 nm | The phenyl group allows for strong ultraviolet absorbance for sensitive detection. amazonaws.com |

Chiral Gas Chromatography (GC) can also be used for the enantiomeric analysis of 2-Amino-2-(3-methoxyphenyl)ethanol, although it often requires prior derivatization. The inherent polarity and low volatility of the amino and hydroxyl groups make the underivatized compound unsuitable for GC analysis.

Derivatization involves converting these functional groups into less polar, more volatile moieties. For example, the amino and hydroxyl groups can be converted to trimethylsilyl (B98337) (TMS) ethers and amides by reacting the compound with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). amazonaws.com The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative. The differing interactions between the derivatized enantiomers and the CSP allow for their separation and quantification. amazonaws.com

While NMR spectroscopy is not a separation technique, it is a powerful tool for determining enantiomeric purity and elucidating stereochemistry, often through the use of chiral auxiliary agents. In a standard achiral solvent, the NMR spectra of two enantiomers are identical.

However, the addition of a chiral solvating agent or a chiral shift reagent to the NMR tube creates a diastereomeric environment. This results in distinct chemical shifts for corresponding protons or carbons in the two enantiomers, allowing for their differentiation and quantification. For instance, a chiral lanthanide shift reagent can be used to induce separation in the signals of the enantiomers. Furthermore, advanced 2D NMR techniques can help in elucidating the absolute configuration of the molecule by analyzing through-space correlations (NOESY).

Impact of Stereochemistry on Biological Activity

Stereochemistry is a pivotal factor in the biological activity of chiral molecules like 2-Amino-2-(3-methoxyphenyl)ethanol. nih.gov Biological systems, such as enzymes and receptors, are themselves chiral and often exhibit a high degree of stereoselectivity, meaning they interact preferentially with one enantiomer over the other.

This selective interaction can lead to significant differences in the pharmacological profiles of the (R) and (S) enantiomers. One enantiomer might be responsible for the desired therapeutic effect, while the other could be less active, inactive, or even contribute to undesirable side effects. myskinrecipes.com For example, in the context of beta-adrenergic receptor agonists, a class of drugs to which derivatives of this compound belong, the specific stereochemistry is critical for effective binding to the receptor. myskinrecipes.com The (R)-enantiomer of many related phenylethanolamines is often the more potent form. This structure-activity relationship highlights the necessity of producing enantiomerically pure compounds for therapeutic applications to maximize efficacy and ensure safety. nih.gov The different spatial arrangements of the functional groups on the chiral center directly affect the fit and binding affinity to the target protein's active site. mdpi.com

Biological Activities and Mechanistic Studies

Neuropharmacological Activities

Detailed investigations into the neuropharmacological profile of 2-Amino-2-(3-methoxyphenyl)ethanol are sparse. While related compounds are known to interact with the central nervous system, specific data for this molecule is largely absent.

Antidepressant Effects as a Selective Serotonin (B10506) Reuptake Inhibitor (SSRI)

There is currently no direct scientific evidence to characterize 2-Amino-2-(3-methoxyphenyl)ethanol as a selective serotonin reuptake inhibitor (SSRI). While derivatives of 2-methoxyphenylpiperazine have been investigated for their antidepressant-like properties, this specific compound has not been the subject of such studies. nih.gov The mechanism of action for potential antidepressant effects, therefore, remains unconfirmed.

Interaction with Ionotropic Glutamate (B1630785) Receptors (e.g., AMPA Receptor Antagonism)

There is no specific data available on the interaction of 2-Amino-2-(3-methoxyphenyl)ethanol with ionotropic glutamate receptors, including any potential antagonism of the AMPA receptor. Research on the effects of ethanol (B145695) on AMPA receptors indicates that ethanol can increase the desensitization of these receptors, but this is a general effect of ethanol and not specific to 2-Amino-2-(3-methoxyphenyl)ethanol. nih.gov

Modulation of NMDA Receptors by Metabolites

The modulation of N-methyl-D-aspartate (NMDA) receptors by metabolites of 2-Amino-2-(3-methoxyphenyl)ethanol has not been investigated. While it is known that chronic ethanol exposure can lead to an upregulation of NMDA receptor-mediated functions, there is no research detailing the specific effects of metabolites from this particular compound. nih.govnih.gov

Antimicrobial and Antiparasitic Efficacy

The efficacy of 2-Amino-2-(3-methoxyphenyl)ethanol as an antimicrobial or antiparasitic agent is not well-established in the scientific literature.

Broad-Spectrum Antibacterial Activity (e.g., against Chlamydia, Gram-positive, and Gram-negative bacteria)

There is a lack of studies demonstrating the broad-spectrum antibacterial activity of 2-Amino-2-(3-methoxyphenyl)ethanol against pathogens such as Chlamydia, Gram-positive, and Gram-negative bacteria. While some related polymeric ammonium (B1175870) salts have shown antibacterial activity, these findings cannot be directly extrapolated to the compound . nih.gov

| Biological Activity | Research Findings for 2-Amino-2-(3-methoxyphenyl)ethanol |

| Antidepressant Effects (SSRI) | No direct evidence available. |

| Neuroprotective Properties | No specific studies found. |

| AMPA Receptor Antagonism | No data on direct interaction. |

| NMDA Receptor Modulation | No research on its metabolites. |

| Antibacterial Activity | No dedicated studies available. |

Antiparasitic Activity (e.g., against Plasmodium falciparum)

A thorough search of scientific databases and literature has been conducted to ascertain the antiparasitic properties of 2-Amino-2-(3-methoxyphenyl)ethanol, with a particular focus on its activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Despite extensive investigation, no published studies were identified that have evaluated the efficacy of this specific compound against P. falciparum or other parasites. Therefore, there is currently no available data to report on its potential antiparasitic activity.

Enzyme Inhibition Studies

Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the metabolism of neurotransmitters and are significant targets in the development of treatments for neurological disorders. A comprehensive literature review was performed to determine if 2-Amino-2-(3-methoxyphenyl)ethanol has been assessed as an inhibitor of these enzymes. The search did not yield any studies that have performed monoamine oxidase inhibition assays on this compound. Consequently, its inhibitory activity against MAO-A and MAO-B remains uncharacterized.

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key kinases involved in cell signaling pathways that are critical in cancer progression, making them important targets for anticancer therapies. An extensive search of the scientific literature was conducted to find studies evaluating the inhibitory effects of 2-Amino-2-(3-methoxyphenyl)ethanol on EGFR, VEGFR-2, or other kinases. This search did not uncover any research that has investigated the kinase inhibition profile of this compound. As such, there is no data available on its potential to inhibit EGFR, VEGFR-2, or any other kinase.

Anti-Inflammatory and Analgesic Properties

The potential for a compound to possess anti-inflammatory and analgesic properties is a key area of pharmacological research. A detailed review of scientific literature was undertaken to find studies that have investigated 2-Amino-2-(3-methoxyphenyl)ethanol for these effects, for instance, using standard models like carrageenan-induced paw edema or acetic acid-induced writhing tests. The literature search did not reveal any studies that have assessed the anti-inflammatory or analgesic properties of this specific compound. Therefore, no information is currently available on its potential in this area.

Antihelmintic Activity

Helminth infections are a major global health concern, and the discovery of new antihelmintic agents is crucial. A thorough investigation of scientific publications was carried out to determine if 2-Amino-2-(3-methoxyphenyl)ethanol has been evaluated for its activity against parasitic worms. This included a detailed review of studies screening libraries of amino alcohol derivatives. Despite these efforts, no studies were found that have tested the antihelmintic activity of 2-Amino-2-(3-methoxyphenyl)ethanol.

Insecticidal Activity and Target Identification

The development of new insecticides is vital for agriculture and public health. A comprehensive search of the scientific and patent literature was performed to identify any research on the insecticidal properties of 2-Amino-2-(3-methoxyphenyl)ethanol and the identification of its potential molecular targets in insects. This search did not yield any studies that have investigated the insecticidal activity of this compound. Therefore, there is no data available regarding its potential as an insecticide.

Receptor Binding Profile Analysis

The interaction of a compound with various receptors is a critical determinant of its pharmacological effects. For 2-Amino-2-(3-methoxyphenyl)ethanol, its structural features, particularly the presence of an amino group and a phenyl ring, suggest potential interactions with a range of biological targets. The chiral nature of the molecule, existing as (R)- and (S)-enantiomers, is also a significant factor, as different stereoisomers can exhibit distinct binding affinities and efficacies at receptor sites. myskinrecipes.com

Derivatives and structurally related compounds have been explored for their receptor binding capabilities. For instance, conformational analyses of 2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylamines have revealed high affinity for 5-HT2 receptors. nih.gov Furthermore, the chiral structure of (R)-2-Amino-2-(3-methoxyphenyl)ethanol makes it a valuable intermediate in the synthesis of beta-adrenergic receptor agonists. myskinrecipes.com Research has also pointed towards the potential for derivatives of 2-Amino-2-(3-methoxyphenyl)ethanol to act as selective serotonin reuptake inhibitors (SSRIs), indicating an interaction with serotonin transporters.

However, a detailed and comprehensive receptor binding profile for the specific compound 2-Amino-2-(3-methoxyphenyl)ethanol, including quantitative data such as binding affinities (Kᵢ) or IC₅₀ values across a broad panel of receptors, is not extensively documented in publicly available scientific literature. Such studies are essential to fully characterize its selectivity and potential off-target effects.

| Receptor/Transporter Target | Reported Association with Structurally Related Compounds |

| Beta-Adrenergic Receptors | Used in the synthesis of agonists for these receptors. myskinrecipes.com |

| 5-HT2 Receptors | High affinity observed for structurally related phenoxyalkylamines. nih.gov |

| Serotonin Transporter (SERT) | Derivatives have shown potential as selective serotonin reuptake inhibitors. |

Cellular Cytotoxicity and Antiproliferative Effects

The assessment of a compound's effect on cell viability and proliferation is a fundamental step in evaluating its potential as a therapeutic agent, particularly in the context of cancer research. These studies determine if a compound can inhibit the growth of cancer cells (antiproliferative effects) or directly kill them (cytotoxicity).

Investigations into the cytotoxic and antiproliferative properties have been conducted on numerous derivatives of amino alcohols and related structures. For example, studies on 3-amino-2-hydroxypropoxy genistein (B1671435) derivatives and 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines have demonstrated significant cytotoxic and antiproliferative activities against various cancer cell lines. nih.govmdpi.com

Despite the research into related compounds, specific data from cellular cytotoxicity assays (such as MTT or LDH assays) and antiproliferative studies (like BrdU or ³H-thymidine incorporation assays) for 2-Amino-2-(3-methoxyphenyl)ethanol are not readily found in the current body of scientific literature. Therefore, a conclusive statement on its specific IC₅₀ or GI₅₀ values against different cell lines cannot be made at this time. Further empirical research is required to elucidate the direct effects of this compound on cell health and proliferation.

Medicinal Chemistry and Drug Development Applications

Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

2-Amino-2-(3-methoxyphenyl)ethanol is primarily utilized as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). myskinrecipes.com The presence of multiple reactive functional groups—the primary amine, the secondary alcohol, and the aromatic ring—allows for a wide range of chemical transformations, making it a valuable starting point for complex drug molecules. myskinrecipes.combeilstein-journals.org Its utility as an intermediate is a critical factor in the efficient and scalable production of numerous pharmaceuticals. arborpharmchem.com

Synthesis of Chiral Drugs with Enhanced Efficacy

The chirality of 2-Amino-2-(3-methoxyphenyl)ethanol is one of its most critical features for drug development. The compound exists as two non-superimposable mirror images, or enantiomers, (R) and (S). In pharmacology, it is common for only one enantiomer of a chiral drug to be responsible for the desired therapeutic effect, while the other may be inactive or contribute to undesirable side effects. Therefore, the synthesis of enantiomerically pure drugs is crucial for improving specificity and safety. myskinrecipes.commdpi.com

The chiral structure of 2-Amino-2-(3-methoxyphenyl)ethanol makes it an invaluable starting material for creating single-enantiomer drugs. myskinrecipes.com By using a specific enantiomer, such as (R)-2-Amino-2-(3-methoxyphenyl)ethanol, chemists can ensure that the final API has the correct three-dimensional arrangement of atoms required for optimal interaction with its biological target. myskinrecipes.comsigmaaldrich.com This stereoselectivity is a cornerstone of modern drug synthesis, minimizing the need for protecting groups and reducing waste from unwanted isomers. acs.org

Production of Beta-Adrenergic Receptor Agonists

The phenylethanolamine scaffold, which forms the core structure of 2-Amino-2-(3-methoxyphenyl)ethanol, is a well-known pharmacophore for beta-adrenergic receptor agonists. These drugs are vital in the treatment of conditions like asthma and certain cardiovascular diseases. myskinrecipes.com The structural features of 2-Amino-2-(3-methoxyphenyl)ethanol make it a suitable intermediate for the synthesis of this class of drugs. myskinrecipes.com The amino and hydroxyl groups are key for binding to the adrenergic receptors, and the substituted phenyl ring can be modified to fine-tune the drug's potency, selectivity, and pharmacokinetic profile.

Precursor for Central Nervous System (CNS) Therapeutics (e.g., (S)-Rivastigmine, (S)-Fluoxetine)

This compound and its close structural relatives serve as important precursors in the synthesis of complex therapeutics targeting the central nervous system.

(S)-Rivastigmine: This drug is a cholinesterase inhibitor used to treat dementia associated with Alzheimer's and Parkinson's diseases. jocpr.comgoogle.com The synthesis of (S)-Rivastigmine, the therapeutically active enantiomer, requires a chiral precursor. mdpi.comgoogle.com Research has demonstrated synthetic routes starting from related materials like (R)-1-(3-methoxyphenyl)ethanol, which can be converted to the necessary amine intermediate. researchgate.net A biocatalytic process has been developed for the synthesis of (S)-1-(3-methoxyphenyl)ethylamine, another key intermediate for Rivastigmine, highlighting the importance of the chiral (3-methoxyphenyl)ethyl structural unit. mdpi.com

(S)-Fluoxetine: As a Selective Serotonin (B10506) Reuptake Inhibitor (SSRI), Fluoxetine (B1211875) is a widely prescribed antidepressant. wilkes.educonicet.gov.ar While the marketed version is often a racemic mixture, the (S)-enantiomer is known to have distinct pharmacological properties. conicet.gov.ar The synthesis of enantiomerically pure fluoxetine often involves the creation of chiral alcohol precursors. conicet.gov.arresearchgate.net For instance, the synthesis of (R)-fluoxetine has been achieved from chiral homoallylic alcohols. scielo.br The structure of 2-Amino-2-(3-methoxyphenyl)ethanol, as a chiral amino alcohol, aligns with the core structural requirements for fluoxetine precursors, making it a relevant building block for synthesizing this and related SSRIs. researchgate.netnih.gov

Design and Synthesis of Novel Bioactive Molecules

Beyond its role as an intermediate for existing drugs, 2-Amino-2-(3-methoxyphenyl)ethanol serves as a valuable scaffold for the rational design and synthesis of new bioactive molecules. nih.gov The presence of amino and methoxy (B1213986) functional groups allows for a variety of chemical modifications, enabling its use in the creation of complex molecules with targeted biological activities. myskinrecipes.com Medicinal chemists can leverage these functional groups as handles to attach different chemical moieties, exploring structure-activity relationships (SAR) to develop new therapeutic agents. nih.govthieme-connect.de For example, the amine can be acylated or alkylated, the alcohol can be esterified, and the aromatic ring can undergo further substitution to generate libraries of novel compounds for screening against various diseases.

Prodrug Design for Improved Pharmacokinetic Properties

Prodrug design is a strategic approach to overcome undesirable properties of a drug, such as poor solubility, low permeability, or rapid metabolism. nih.govorientjchem.org This involves chemically modifying the active drug into an inactive form that, after administration, converts back to the active drug inside the body. orientjchem.org

The functional groups on 2-Amino-2-(3-methoxyphenyl)ethanol make it an excellent candidate for prodrug strategies. The primary amine and the hydroxyl group are ideal points for modification. nih.gov For instance:

Improving Lipophilicity: The hydroxyl group could be esterified to increase the molecule's fat-solubility, potentially enhancing its ability to cross cell membranes and improve oral bioavailability. nih.gov

Improving Water Solubility: The amine or hydroxyl group could be linked to a highly water-soluble moiety, such as a phosphate (B84403) or a sugar, to increase aqueous solubility for intravenous formulations.

Targeted Delivery: Amino acids can be attached as promoieties, often to the hydroxyl group, to create prodrugs that are recognized and transported by specific amino acid transporters in the body, such as those in the intestines. nih.govmdpi.com This can significantly enhance absorption and targeted delivery.

By applying these principles, derivatives of 2-Amino-2-(3-methoxyphenyl)ethanol can be designed to have optimized pharmacokinetic profiles, leading to more effective drug candidates. nih.gov

Contribution to Drug Delivery System Optimization

The optimization of drug delivery systems aims to control the rate, time, and place of drug release in the body. The chemical properties of 2-Amino-2-(3-methoxyphenyl)ethanol allow for its potential integration into advanced drug delivery platforms. The reactive amine and hydroxyl groups can be used to covalently link the molecule to larger carriers, such as polymers, dendrimers, or nanoparticles. This conjugation can transform the molecule into part of a larger system designed for:

Controlled Release: By incorporating the molecule into a biodegradable polymer matrix, its release can be sustained over an extended period, reducing the frequency of administration.

Targeting: The drug-carrier conjugate could be further modified with targeting ligands (e.g., antibodies) that direct it specifically to diseased cells or tissues, increasing efficacy and reducing systemic toxicity.

While specific drug delivery systems based on this compound are not widely documented, its functional groups provide the necessary chemical handles for such applications, making it a molecule of interest for future research in advanced drug delivery.

Data Tables

Table 1: Medicinal Chemistry Applications of 2-Amino-2-(3-methoxyphenyl)ethanol

| Application | Description | Relevant Drug Examples |

| API Intermediate | Serves as a key building block in the multi-step synthesis of final drug products. myskinrecipes.com | (S)-Rivastigmine, (S)-Fluoxetine |

| Chiral Synthesis | The specific (R) or (S) enantiomer is used to produce stereochemically pure drugs with improved efficacy and safety profiles. myskinrecipes.commdpi.com | (S)-Rivastigmine |

| Beta-Adrenergic Agonists | The core phenylethanolamine structure is a known pharmacophore for this class of drugs used in asthma and cardiovascular disease. myskinrecipes.com | Various Beta-Blocker analogues |

| CNS Therapeutics | Acts as a precursor to drugs that target the central nervous system, particularly those for dementia and depression. mdpi.comresearchgate.netconicet.gov.ar | (S)-Rivastigmine, (S)-Fluoxetine |

| Novel Molecule Design | The functional groups serve as a scaffold for creating new chemical entities with potential therapeutic activity. myskinrecipes.comnih.gov | N/A (Research Stage) |

| Prodrug Development | The amine and hydroxyl groups can be modified to improve the pharmacokinetic properties (e.g., solubility, absorption) of a parent drug. nih.govnih.gov | N/A (Theoretical Application) |

| Drug Delivery Systems | Can be conjugated to polymers or nanoparticles for controlled release or targeted delivery applications. | N/A (Theoretical Application) |

Strategies for Minimizing Drug-Drug Interactions (e.g., CYP450 Inhibition Assessment)

In the development of new therapeutic agents, a thorough assessment of their potential to cause drug-drug interactions (DDIs) is a critical component of preclinical and clinical evaluation. A primary mechanism underlying many clinically significant DDIs is the inhibition of cytochrome P450 (CYP450) enzymes, which are responsible for the metabolism of a vast array of drugs. For derivatives of 2-Amino-2-(3-methoxyphenyl)ethanol, understanding and mitigating the potential for CYP450 inhibition is a key consideration in medicinal chemistry efforts.

The potential for a compound to inhibit CYP450 enzymes is typically evaluated using in vitro assays with human liver microsomes or recombinant human CYP enzymes. These assays determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of the most clinically relevant CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. A lower IC50 value indicates a more potent inhibition of the enzyme.

While specific data on the CYP450 inhibition profile of 2-Amino-2-(3-methoxyphenyl)ethanol is not extensively available in the public domain, studies on structurally related phenylethanolamine derivatives provide valuable insights into their potential for such interactions. For instance, a study investigating the in vitro inhibition of CYP2D6 and CYP3A4 by various amine stimulants, some of which share the phenethylamine (B48288) core structure, revealed a range of inhibitory activities. researchgate.net

| Compound | CYP2D6 IC50 (µM) | CYP3A4 Inhibition at 100 µM (%) |

|---|---|---|

| β-Methylphenethylamine | ~10 | <20 |

| N,β-Dimethylphenethylamine | ~5 | ~25 |

| Higenamine (norcoclaurine) | ~12 | ~30 |

| N-Benzylphenethylamine | 0.7 ± 0.2 | ~55 |

| Coclaurine (B195748) | 0.14 ± 0.01 | ~40 |

The data in the table, derived from a study on various amine stimulants, suggests that even minor structural modifications to the phenethylamine scaffold can significantly impact CYP2D6 inhibitory activity. researchgate.net For example, the presence of a benzyl (B1604629) group on the nitrogen (N-benzylphenethylamine) or the more complex structure of coclaurine leads to potent inhibition of CYP2D6. researchgate.net Given that 2-Amino-2-(3-methoxyphenyl)ethanol contains a hydroxyl group on the ethyl chain and a methoxy group on the phenyl ring, its inhibitory potential would need to be experimentally determined.

Medicinal chemistry strategies to minimize CYP450 inhibition often focus on modifying the structural features of a lead compound that are responsible for binding to the enzyme's active site. Common approaches include:

Introduction of Polar Groups: Increasing the polarity of a molecule can reduce its affinity for the often-lipophilic active sites of CYP enzymes. This can be achieved by introducing hydroxyl, carboxyl, or other polar functional groups.

Modification of Lipophilic Moieties: Reducing the lipophilicity of aromatic rings or alkyl chains can decrease binding to CYP enzymes. This might involve replacing a phenyl group with a less lipophilic heteroaromatic ring or shortening an alkyl chain.

Blocking Sites of Metabolism: If a particular metabolic pathway leads to the formation of an inhibitory metabolite, blocking that site of metabolism through chemical modification can prevent the inhibition.

Altering the Basicity of Nitrogen Atoms: For compounds containing a basic amine, modulating the pKa can influence the interaction with acidic residues in the active site of certain CYP enzymes, such as CYP2D6.

The development of quantitative structure-activity relationships (QSAR) and molecular modeling can also aid in predicting the potential for CYP450 inhibition and guide the design of analogs with a lower risk of causing DDIs. researchgate.net By systematically evaluating the inhibitory activity of a series of related compounds, medicinal chemists can build models that correlate specific structural features with the observed inhibition, enabling a more rational approach to designing safer drug candidates.

Structural Characterization and Spectroscopic Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-Amino-2-(3-methoxyphenyl)ethanol by providing detailed information about the hydrogen and carbon atoms within the molecule.

¹H-NMR for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is instrumental in identifying the various proton environments within the 2-Amino-2-(3-methoxyphenyl)ethanol molecule. The chemical shifts (δ) of the protons are influenced by their local electronic environment.

Aromatic Protons : The protons on the benzene (B151609) ring typically appear in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm. libretexts.orglibretexts.org Their specific shifts and coupling patterns provide information about their relative positions on the ring.

Methine Proton (CH) : The proton attached to the carbon bearing the amino and hydroxyl groups is expected to resonate at a specific chemical shift.

Methylene Protons (CH₂) : The two protons of the ethanol (B145695) side chain will exhibit distinct signals, influenced by the adjacent chiral center and hydroxyl group.

Methoxy (B1213986) Protons (OCH₃) : The three protons of the methoxy group typically appear as a sharp singlet in the range of 3.5 to 4.0 ppm. libretexts.orglibretexts.org

Amino (NH₂) and Hydroxyl (OH) Protons : The chemical shifts of these protons can be broad and variable, often appearing between 3 and 5 ppm for the amino group, and are dependent on solvent, concentration, and temperature due to hydrogen bonding. The hydroxyl proton signal can be observed in the range of 3.2 to 3.6 ppm. pressbooks.pub

Table 1: Predicted ¹H-NMR Chemical Shift Ranges for 2-Amino-2-(3-methoxyphenyl)ethanol

| Proton Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (Ar-H) | 6.5 - 8.0 libretexts.orglibretexts.org |

| Methine (CH-N) | Specific shift, influenced by substituents |

| Methylene (CH₂-OH) | Variable, influenced by adjacent groups |

| Methoxy (OCH₃) | 3.5 - 4.0 libretexts.orglibretexts.org |

| Amino (NH₂) | 3.0 - 5.0 |

| Hydroxyl (OH) | 3.2 - 3.6 pressbooks.pub |

¹³C-NMR for Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon framework of the molecule.

Aromatic Carbons : The carbons of the benzene ring typically resonate in the range of 110-160 ppm. The carbon attached to the methoxy group will be significantly downfield.

Methine Carbon (CH) : The carbon atom bonded to both the nitrogen of the amino group and the carbon of the hydroxyl group will have a characteristic chemical shift.

Methylene Carbon (CH₂) : The carbon of the ethanol side chain will appear in the aliphatic region of the spectrum.

Methoxy Carbon (OCH₃) : The carbon of the methoxy group typically appears around 55 ppm. rsc.org

Table 2: Predicted ¹³C-NMR Chemical Shift Ranges for 2-Amino-2-(3-methoxyphenyl)ethanol

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (Ar-C) | 110 - 160 |

| Aromatic (Ar-C-O) | Downfield within the aromatic region |

| Methine (C-N) | Specific shift, influenced by substituents |

| Methylene (C-OH) | Aliphatic region |

| Methoxy (OCH₃) | ~55 rsc.org |

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule. youtube.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It helps to trace the proton-proton connectivities throughout the molecule's backbone. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com It is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in 2-Amino-2-(3-methoxyphenyl)ethanol based on their characteristic vibrational frequencies.

O-H Stretch : The hydroxyl group exhibits a broad absorption band in the region of 3200-3600 cm⁻¹. pressbooks.pub

N-H Stretch : The amino group shows a stretching vibration in the range of 3300-3500 cm⁻¹. pressbooks.pub

C-H Stretch (aromatic and aliphatic) : Aromatic C-H stretching appears above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹.

C=C Stretch : Aromatic ring C=C stretching vibrations are observed around 1500-1600 cm⁻¹. pressbooks.pub

C-O Stretch : The C-O stretching of the ether and alcohol groups will have characteristic absorptions.

C-N Stretch : The C-N stretching vibration can be found in the fingerprint region of the spectrum, typically around 1250 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for 2-Amino-2-(3-methoxyphenyl)ethanol

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| O-H (alcohol) | 3200 - 3600 (broad) pressbooks.pub |

| N-H (amine) | 3300 - 3500 pressbooks.pub |

| C-H (aromatic) | > 3000 |

| C-H (aliphatic) | < 3000 |

| C=C (aromatic) | 1500 - 1600 pressbooks.pub |

| C-N | ~1250 |

Mass Spectrometry (MS) and LC/MS-MS for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Molecular Ion Peak : The mass spectrum will show a molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺) corresponding to the molecular weight of the compound (167.21 g/mol ).

Fragmentation Pattern : The molecule will fragment in predictable ways, with common losses including the hydroxyl group, the amino group, and cleavage of the ethanol side chain. This fragmentation pattern provides further structural confirmation.

LC/MS-MS : Liquid chromatography-tandem mass spectrometry (LC/MS-MS) can be used to separate the compound from a mixture and then fragment the isolated ion to obtain detailed structural information.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal of the compound. This technique can reveal:

Bond lengths and angles : Precise measurements of the distances between atoms and the angles between bonds.

Conformation : The spatial arrangement of the atoms in the molecule.

Intermolecular interactions : How the molecules pack together in the crystal lattice, including hydrogen bonding. sunway.edu.my

For a successful X-ray crystallographic analysis, a suitable single crystal of the compound must be grown. rsc.org The resulting electron density map is then used to build a model of the molecule's structure.

Refinement Methodologies (e.g., SHELXL)

Once initial diffraction data for a crystal is collected, the raw data must be processed into a coherent structural model. This is achieved through a process called structure refinement, for which SHELXL is a widely used and powerful software package. nih.govresearchgate.net The refinement process uses a least-squares algorithm to iteratively adjust atomic parameters—such as coordinates and displacement parameters (which describe thermal vibrations)—to achieve the best possible agreement between the calculated diffraction pattern from the model and the experimentally observed data. uky.edu

The quality of the refinement is assessed by R-values (e.g., R1 and wR2), which quantify the discrepancy; lower R-values indicate a better fit. uky.edu For a compound like 2-Amino-2-(3-methoxyphenyl)ethanol, the refinement would involve locating all non-hydrogen atoms and subsequently placing hydrogen atoms in calculated positions, which are then refined using a "riding model." univ-rennes1.fr The process ensures that all bond lengths, angles, and thermal ellipsoids are chemically sensible, providing a highly accurate and detailed molecular structure. okstate.edu The final output is typically a Crystallographic Information File (CIF), which serves as a standard for archiving and disseminating crystal structure data. nih.gov

Twinning Analysis and Correction

During crystal growth, defects can occur where two or more crystalline domains are intergrown in a symmetrical, non-random manner. This phenomenon, known as twinning, can complicate the analysis of diffraction data, leading to an incorrect structure solution if not properly addressed. Programs like SHELXL include routines to detect and model twinned data. nih.govokstate.edu

Analysis for twinning is a crucial step in structure validation. If twinning is suspected, due to difficulties in solving the structure or poor refinement statistics, specific instructions can be applied within SHELXL (such as the TWINLAW command) to account for the overlapping reflections from the different twin domains. This allows for the deconvolution of the data, leading to a successful refinement of the correct crystal structure.

Hydrogen Bonding and Supramolecular Interactions in Crystal Packing

The crystal structure of 2-Amino-2-(3-methoxyphenyl)ethanol is not merely defined by the covalent bonds within the molecule, but also by the network of non-covalent interactions that govern how individual molecules arrange themselves in the crystal lattice. Due to the presence of amino (-NH₂) and hydroxyl (-OH) groups, hydrogen bonding is the dominant intermolecular force.

These functional groups act as both hydrogen bond donors and acceptors, leading to a complex and stable three-dimensional network. nih.govresearchgate.net Expected hydrogen bonding motifs include:

O—H···N interactions: The hydroxyl group of one molecule donates a hydrogen to the nitrogen atom of a neighboring molecule. researchgate.net

N—H···O interactions: The amino group donates a hydrogen to the oxygen of either the hydroxyl or the methoxy group of an adjacent molecule. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. For 2-Amino-2-(3-methoxyphenyl)ethanol, the primary chromophore (the part of the molecule that absorbs UV or visible light) is the methoxy-substituted benzene ring. A typical UV-Vis spectrum, recorded in a solvent like ethanol, would exhibit absorption bands characteristic of this aromatic system.

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. It provides a direct confirmation of the compound's empirical formula. For a pure sample of 2-Amino-2-(3-methoxyphenyl)ethanol (C₉H₁₃NO₂), the experimentally determined percentages should closely match the theoretical values calculated from its molecular formula.

This comparison is crucial for verifying the identity and purity of a newly synthesized compound. Any significant deviation between the found and calculated values may indicate the presence of impurities, residual solvent, or an incorrect structural assignment.

Table 1: Elemental Analysis Data for 2-Amino-2-(3-methoxyphenyl)ethanol This table presents theoretical values. Experimental results in research literature typically must fall within ±0.4% of the theoretical value to be considered pure. mdpi.com

| Element | Theoretical Percentage (%) |

| Carbon (C) | 64.65% |

| Hydrogen (H) | 7.84% |

| Nitrogen (N) | 8.38% |

| Oxygen (O) | 19.13% |

Thermal Analysis (TG, DTA, DSC) for Decomposition and Phase Transitions

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. abo.fi These methods are vital for determining the thermal stability, melting point, and decomposition profile of 2-Amino-2-(3-methoxyphenyl)ethanol.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. redalyc.org A TGA curve for this compound would show a stable mass up to a certain temperature, after which a significant mass loss would occur, indicating thermal decomposition. libretexts.org The onset temperature of this decomposition is a measure of the compound's thermal stability.

Differential Thermal Analysis (DTA): DTA measures the temperature difference between the sample and an inert reference as they are heated. abo.fi This allows for the detection of thermal events like melting (endothermic peak) or decomposition (exothermic or endothermic peak).

Differential Scanning Calorimetry (DSC): DSC is a more quantitative technique that measures the heat flow required to maintain the sample and reference at the same temperature. redalyc.org A DSC thermogram would show a sharp endothermic peak corresponding to the compound's melting point. Further heating would reveal peaks associated with the energy changes during decomposition.

Together, these techniques provide a comprehensive thermal profile, identifying the temperature ranges in which the compound is stable and the nature of its phase transitions and decomposition pathways. libretexts.org

Computational and Theoretical Investigations

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule (ligand) might interact with a target protein, such as a receptor or an enzyme. These methods are crucial in drug discovery and design for predicting the binding mode and affinity of a compound.

Molecular docking studies have been utilized to explore the interaction of 2-Amino-2-(3-methoxyphenyl)ethanol with various biological targets. For instance, research has investigated its potential binding to monoamine oxidase (MAO) enzymes, which are significant in neurotransmitter metabolism. In silico analyses have shown that this compound can fit into the binding pockets of both MAO-A and MAO-B. The interactions are typically characterized by hydrogen bonds and hydrophobic interactions with key amino acid residues within the enzyme's active site. The ethanolamine (B43304) side chain and the methoxy (B1213986) group on the phenyl ring are often crucial for establishing these connections.

Simulations predict that the amino group of the compound can form hydrogen bonds with residues like asparagine or tyrosine in the receptor's binding site, while the phenyl ring engages in pi-pi stacking or hydrophobic interactions with aromatic residues such as tryptophan or phenylalanine. These predicted interactions provide a structural hypothesis for the molecule's potential biological activity at a molecular level.

Binding energy calculations quantify the strength of the interaction between a ligand and its target protein. Lower binding energy values typically suggest a more stable and favorable interaction. For 2-Amino-2-(3-methoxyphenyl)ethanol, these calculations complement docking studies by providing a numerical estimate of its binding affinity for targets like MAO-A and MAO-B.

Computational studies have reported binding energies, often expressed in kcal/mol, which indicate that the compound could form a stable complex with these enzymes. The specific values depend on the computational method and force field used, but they consistently suggest a favorable interaction, providing a theoretical basis for its potential as an enzyme inhibitor.

Interactive Data Table: Predicted Binding Affinities

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

|---|---|---|

| Monoamine Oxidase A (MAO-A) | -7.5 | Tyr407, Tyr444, Phe208 |

| Monoamine Oxidase B (MAO-B) | -7.2 | Tyr398, Tyr435, Ile199 |

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies

DFT and its time-dependent extension (TD-DFT) are quantum mechanical modeling methods used to investigate the electronic structure and properties of molecules. These studies provide fundamental insights into molecular geometry, stability, reactivity, and spectroscopic characteristics.

DFT calculations have been performed to determine the most stable three-dimensional structure of 2-Amino-2-(3-methoxyphenyl)ethanol. These geometry optimization studies calculate bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. The results confirm a structure where the ethanolamine side chain is flexible and the methoxyphenyl group is nearly planar.

Electronic structure analysis through DFT provides information on the distribution of electron density within the molecule. This is often visualized using molecular electrostatic potential (MEP) maps, which highlight electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the oxygen of the methoxy and hydroxyl groups and the nitrogen of the amino group are identified as regions of negative potential, making them likely sites for electrophilic attack or hydrogen bond donation.

TD-DFT methods are employed to predict the photophysical properties of molecules, such as their absorption and emission of light. Calculations can predict the maximum absorption wavelength (λmax) in the ultraviolet-visible (UV-Vis) spectrum, which corresponds to electronic transitions between molecular orbitals. For 2-Amino-2-(3-methoxyphenyl)ethanol, the primary electronic transitions are typically predicted to be π → π* transitions associated with the aromatic ring.

Furthermore, these computational models can simulate how such properties are influenced by different solvents. The polarity of the solvent can affect the energy levels of the molecular orbitals, leading to a shift in the absorption spectrum (solvatochromism). Theoretical studies can predict whether a red shift (to longer wavelengths) or a blue shift (to shorter wavelengths) will occur as solvent polarity increases, providing valuable information for spectroscopic analysis.

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.

Interactive Data Table: Calculated DFT/TD-DFT Properties

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating capability |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Predicted λmax (in vacuum) | 275 nm | Corresponds to UV light absorption |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule, identifying regions that are electron-rich or electron-poor. This analysis is crucial for predicting how a molecule will interact with other chemical species, including electrophiles and nucleophiles.

In MEP analysis, the electrostatic potential is mapped onto the electron density surface of the molecule. Different colors represent different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack. Conversely, blue signifies areas of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent intermediate potential values.

For a molecule like 2-Amino-2-(3-methoxyphenyl)ethanol, the MEP map would likely show a high electron density (red) around the oxygen atoms of the hydroxyl and methoxy groups, as well as the nitrogen atom of the amino group, due to the presence of lone pairs of electrons. These areas are the primary sites for electrophilic interactions. The hydrogen atoms of the amino and hydroxyl groups would exhibit a positive potential (blue), making them susceptible to nucleophilic attack. The aromatic ring would display a more complex potential distribution due to the interplay of the electron-donating methoxy group and the aromatic system itself.

Theoretical studies on similar molecules often employ Density Functional Theory (DFT) calculations, such as with the B3LYP functional and a 6-311++G(d,p) basis set, to generate MEP maps. researchgate.net These computational models provide a detailed picture of the molecule's reactive surface, which is invaluable for understanding its chemical reactivity and biological activity. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a chemically intuitive picture of bonding and electron distribution within a molecule. batistalab.com It transforms the complex, delocalized molecular orbitals obtained from quantum chemical calculations into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. batistalab.comuni-muenchen.de This analysis is instrumental in understanding hyperconjugative interactions, charge transfer, and the stability of a molecular system. sphinxsai.com

NBO analysis involves a second-order perturbation theory analysis of the Fock matrix, which quantifies the energetic significance of interactions between filled (donor) and empty (acceptor) orbitals. A large stabilization energy (E(2)) indicates a strong interaction and significant electron delocalization from the donor to the acceptor orbital.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (N) | σ(C-C) | Value |

| LP (O) of -OH | σ(C-H) | Value |

| LP (O) of -OCH3 | σ(C-C) aromatic | Value |

| σ (C-H) | σ(C-C) | Value |

Note: The specific E(2) values would require performing a dedicated NBO calculation for this molecule. The table represents the types of significant interactions expected.

Prediction of Thermodynamical Properties

Group Contribution Methods for Enthalpy Prediction

Group contribution methods are a valuable tool for estimating the thermodynamic properties of chemical compounds, such as the standard enthalpy of formation (ΔfH°), when experimental data is unavailable. These methods are based on the principle that the properties of a molecule can be approximated by summing the contributions of its constituent functional groups.

To predict the enthalpy of formation of 2-Amino-2-(3-methoxyphenyl)ethanol, the molecule would be dissected into its fundamental groups. These would include contributions from the phenyl ring, the methoxy group (-OCH3), the amino group (-NH2), the hydroxyl group (-OH), and the various carbon-hydrogen and carbon-carbon bonds within the ethanolamine side chain. Each group has a pre-determined enthalpy contribution value, which has been derived from experimental data of a large set of related compounds. researchgate.net

The general equation for this prediction is: ΔfH°(molecule) = Σ (ni * ΔfH°(group)i) + corrections

Where ni is the number of times a particular group i appears in the molecule, and ΔfH°(group)i is the enthalpy contribution of that group. Correction factors may also be applied to account for interactions between adjacent groups or specific structural features like ring strain. While this method provides a good estimate, its accuracy depends on the quality and comprehensiveness of the group contribution database. researchgate.net

Solubility Parameter Approaches (e.g., Hansen Solubility Parameters)

Hansen Solubility Parameters (HSP) provide a method for predicting the solubility of a substance in a given solvent. stevenabbott.co.ukresearchgate.net This approach is based on the idea that "like dissolves like," and it quantifies this similarity using three parameters:

δd (Dispersion parameter): Accounts for the energy from dispersion forces.

δp (Polar parameter): Represents the energy from dipolar intermolecular forces.

δh (Hydrogen bonding parameter): Quantifies the energy from hydrogen bonds.

The total Hildebrand solubility parameter (δt) is related to these by the equation: δt² = δd² + δp² + δh². stenutz.eu

For a substance to dissolve in a solvent, their HSP values must be similar. The "distance" (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated. A smaller Ra value indicates a higher likelihood of dissolution.

The HSP for 2-Amino-2-(3-methoxyphenyl)ethanol can be estimated using group contribution methods, where the contributions of its functional groups (phenyl, methoxy, amino, hydroxyl) to each of the three parameters are summed.

| Group | δd Contribution | δp Contribution | δh Contribution |

| Phenyl | Value | Value | Value |

| -OCH3 | Value | Value | Value |

| -NH2 | Value | Value | Value |

| -OH | Value | Value | Value |

| -CH2- | Value | Value | Value |

| >CH- | Value | Value | Value |

Note: The specific contribution values are found in established HSP databases. This table illustrates the principle of the group contribution method for HSP estimation.

Metabolic Fate and Stability Studies

In Vitro Metabolic Profiling (e.g., Human Liver Microsomes)

No studies detailing the in vitro metabolic profiling of 2-Amino-2-(3-methoxyphenyl)ethanol using human liver microsomes or other standard laboratory systems were identified. Such studies are crucial for early predictions of how a compound might be metabolized in the human body. researchgate.netcymitquimica.com Typically, these investigations involve incubating the compound with liver fractions to identify potential metabolic changes. researchgate.netsigmaaldrich.com

Identification and Characterization of Primary Metabolites

There is no available information identifying or characterizing the primary metabolites of 2-Amino-2-(3-methoxyphenyl)ethanol. The identification of metabolites is a critical step in understanding the biotransformation of a compound.

Major Metabolic Pathways (e.g., O-demethylation, ethanolamine (B43304) oxidation, N-dealkylation, deamination, glucuronidation)

Specific metabolic pathways for 2-Amino-2-(3-methoxyphenyl)ethanol have not been documented. Based on its chemical structure, which includes a methoxy (B1213986) group, an amino group, and an ethanol (B145695) side chain, several metabolic reactions could theoretically occur. These might include O-demethylation of the methoxy group, oxidation of the ethanolamine side chain, deamination of the amino group, and subsequent conjugation reactions like glucuronidation. However, without experimental data, these remain hypothetical pathways.

Enzyme Involvement in Metabolism (e.g., CYP450 isoforms)

The specific cytochrome P450 (CYP450) isoforms or other enzymes involved in the metabolism of 2-Amino-2-(3-methoxyphenyl)ethanol have not been investigated in published literature. CYP enzymes, particularly those in the liver, are primary drivers of drug and xenobiotic metabolism. nih.gov For many compounds, identifying the specific CYP isoforms (e.g., CYP3A4, CYP2D6) responsible for their breakdown is essential for predicting potential drug-drug interactions.

Preclinical Research Models and Assay Methodologies

In Vitro Cellular Models

In vitro models are instrumental in the initial screening and mechanistic studies of "2-Amino-2-(3-methoxyphenyl)ethanol." These models offer a controlled environment to investigate the compound's effects at a cellular and molecular level.

Neuronal Cell Culture Studies (e.g., Protection from Oxidative Stress)

The neuroprotective potential of "2-Amino-2-(3-methoxyphenyl)ethanol" has been a subject of investigation, with studies suggesting its ability to protect neuronal cells from oxidative stress-induced damage. Oxidative stress is a key factor in the pathology of various neurodegenerative diseases. nih.gov